molecular formula C10H13NO3 B2417530 (S)-alpha-(2-furanylmethyl)-proline CAS No. 1217753-90-6

(S)-alpha-(2-furanylmethyl)-proline

Cat. No.: B2417530
CAS No.: 1217753-90-6
M. Wt: 195.218
InChI Key: UZSKEZVGMIUIDY-JTQLQIEISA-N
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Description

(S)-alpha-(2-furanylmethyl)-proline is a chiral amino acid derivative that features a furan ring attached to the alpha carbon of proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-(2-furanylmethyl)-proline typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available proline.

    Furan Ring Introduction: The furan ring is introduced via a nucleophilic substitution reaction. This involves the reaction of proline with a furan-containing reagent under basic conditions.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymes such as transaminases and lipases are used to catalyze the formation of the desired product with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-(2-furanylmethyl)-proline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.

    Substitution: The furan ring can participate in electrophilic substitution reactions, leading to various substituted furans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products

    Oxidation: Furanones

    Reduction: Tetrahydrofuran derivatives

    Substitution: Substituted furans

Scientific Research Applications

(S)-alpha-(2-furanylmethyl)-proline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of (S)-alpha-(2-furanylmethyl)-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and proline moiety contribute to its binding affinity and selectivity. The compound can modulate enzymatic activity by acting as a competitive inhibitor or substrate analog .

Comparison with Similar Compounds

Similar Compounds

    (S)-alpha-(2-thienylmethyl)-proline: Similar structure but with a thiophene ring instead of a furan ring.

    (S)-alpha-(2-pyridylmethyl)-proline: Contains a pyridine ring instead of a furan ring.

Uniqueness

(S)-alpha-(2-furanylmethyl)-proline is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications .

Properties

IUPAC Name

(2S)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSKEZVGMIUIDY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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